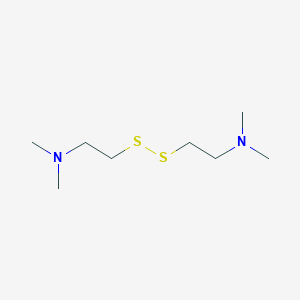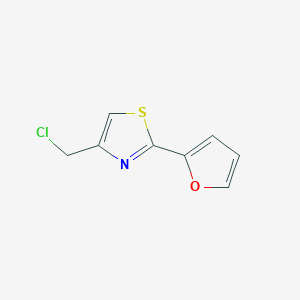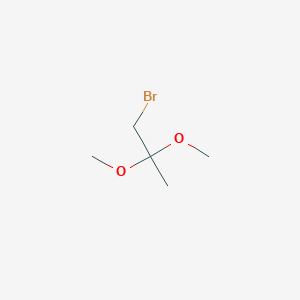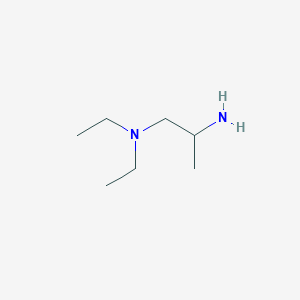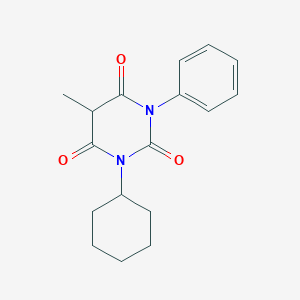
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid, also known as Hexobarbital, is a barbiturate drug that belongs to the class of sedative-hypnotics. It was first synthesized in 1927 and has been widely used in scientific research for its sedative and hypnotic effects.
Mecanismo De Acción
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing.
Efectos Bioquímicos Y Fisiológicos
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has a number of biochemical and physiological effects. It induces sedation and hypnosis by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. In addition, 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has muscle relaxant properties and can be used to treat muscle spasms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in lab experiments is its predictable and consistent effects on the central nervous system. It is also relatively easy to administer and has a relatively long duration of action. However, one limitation of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid is its potential for abuse and addiction. It is also a controlled substance and requires special handling and storage.
Direcciones Futuras
There are several future directions for research on 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid. One area of interest is the development of new barbiturate drugs that have fewer side effects and are less addictive. Another area of interest is the use of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in combination with other drugs to enhance its sedative and hypnotic effects. Finally, there is a need for further research on the long-term effects of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid use on the central nervous system and other organ systems.
Métodos De Síntesis
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid can be synthesized by reacting cyclohexanone with malonic acid, followed by reacting the resulting product with phenylhydrazine to yield 5-phenyl-2,4-pentanedione. The final step involves reacting 5-phenyl-2,4-pentanedione with urea to produce 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has been widely used in scientific research as a sedative and hypnotic agent. It is commonly used in animal studies to induce sleep and reduce anxiety. 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has also been used in studies on the effects of sedatives on the central nervous system and the respiratory system.
Propiedades
Número CAS |
1038-85-3 |
|---|---|
Nombre del producto |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(20)18(13-8-4-2-5-9-13)17(22)19(16(12)21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |
Clave InChI |
IFXAQRYOAKJCMN-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canónico |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Sinónimos |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



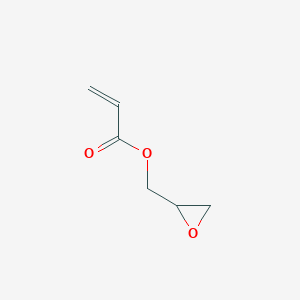

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)

